molecular formula C11H18Cl2N2 B1369616 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride CAS No. 1172465-66-5

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

Cat. No.: B1369616
CAS No.: 1172465-66-5
M. Wt: 249.18 g/mol
InChI Key: QMJFVPHRYVOBJG-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H16N2·2HCl and a molecular weight of 249.18 g/mol . It is a solid substance commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride typically involves the reaction of 4-pyridinemethanol with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

4-(piperidin-4-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11;;/h1-2,5-6,11,13H,3-4,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJFVPHRYVOBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592101
Record name 4-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172465-66-5
Record name 4-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidin-4-ylmethylpyridine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-ylmethyl)pyridine dihydrochloride
Reactant of Route 2
4-(Piperidin-4-ylmethyl)pyridine dihydrochloride
Reactant of Route 3
4-(Piperidin-4-ylmethyl)pyridine dihydrochloride
Reactant of Route 4
4-(Piperidin-4-ylmethyl)pyridine dihydrochloride
Reactant of Route 5
4-(Piperidin-4-ylmethyl)pyridine dihydrochloride
Reactant of Route 6
4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

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